3,4-dichloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline
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Overview
Description
N-(3,4-dichlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]amine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]amine typically involves the condensation reaction between 3,4-dichloroaniline and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
3,4-dichloroaniline+3,4-dimethoxybenzaldehyde→N-(3,4-dichlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]amine
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]amine
- N-(3,4-dichlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazine
- N-(3,4-dichlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]hydroxylamine
Uniqueness
N-(3,4-dichlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]amine is unique due to its specific structural features, such as the presence of both dichloro and dimethoxy substituents on the aromatic rings. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H13Cl2NO2 |
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Molecular Weight |
310.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C15H13Cl2NO2/c1-19-14-6-3-10(7-15(14)20-2)9-18-11-4-5-12(16)13(17)8-11/h3-9H,1-2H3 |
InChI Key |
MLCSMHIGVVOTLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC(=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
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